7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with benzo[d]thiazole and piperazine moieties, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Attachment of the benzo[d]thiazole to the purine core: This step involves the reaction of the benzo[d]thiazole derivative with a purine precursor, often under basic conditions.
Introduction of the piperazine ring: The piperazine moiety is introduced through nucleophilic substitution reactions, typically using a chlorinated precursor and piperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Chlorinated precursors, piperazine, reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione: can be compared with other purine derivatives and benzo[d]thiazole-containing compounds.
Similar compounds: 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to interact with multiple biological targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C25H24ClN7O2S2 |
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Molecular Weight |
554.1 g/mol |
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H24ClN7O2S2/c1-30-21-20(22(34)29-24(30)35)33(13-14-36-25-27-18-7-2-3-8-19(18)37-25)23(28-21)32-11-9-31(10-12-32)17-6-4-5-16(26)15-17/h2-8,15H,9-14H2,1H3,(H,29,34,35) |
InChI Key |
WANDIBNKYDCMTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
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